5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group, a methylbutan-2-yl group, and a tetrahydro-1-benzothiophen-2-yl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Tetrahydro-1-benzothiophen-2-yl Intermediate: This step involves the cyclization of a suitable precursor to form the tetrahydro-1-benzothiophen-2-yl core.
Introduction of the Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group is introduced through a nucleophilic substitution reaction.
Addition of the Methylbutan-2-yl Group: This step involves the alkylation of the intermediate with a suitable alkylating agent.
Formation of the Final Product: The final step involves the coupling of the intermediate with 5-oxopentanoic acid under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide and ester groups in the compound can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use and require further investigation.
Comparison with Similar Compounds
Similar compounds to 5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid include:
5-{[3-(Aminocarbonyl)thien-2-yl]amino}-5-oxopentanoic acid: This compound shares a similar core structure but differs in the substituents attached to the benzothiophene ring.
5-{[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid: This compound has a similar pentanoic acid moiety but differs in the aromatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[3-(cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-4-22(2,3)13-8-11-15-16(12-13)29-21(19(15)20(28)23-14-9-10-14)24-17(25)6-5-7-18(26)27/h13-14H,4-12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPZJZGQDFYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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